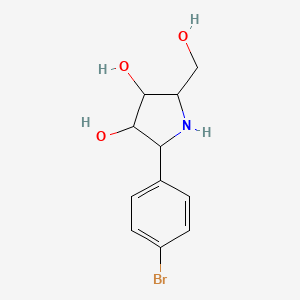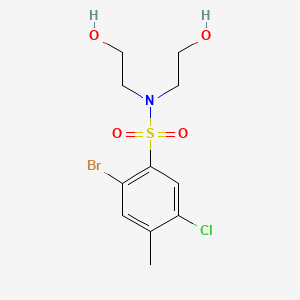
タートラジンレーキ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Food Yellow No. 4 Aluminum Lake: , also known as lemon yellow, is a synthetic food coloring agent. It is a yellow crystalline powder with good solubility in water but not in oil. This compound is widely used in the food industry to enhance the color and appearance of various products such as beverages, candies, canned foods, ice creams, and jams .
科学的研究の応用
Food Yellow No. 4 Aluminum Lake has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of synthetic dyes and their interactions with other chemicals.
Biology: The compound is used in biological assays to study the effects of synthetic dyes on living organisms.
Medicine: Research is conducted to understand the potential health impacts of synthetic food colorings, including Food Yellow No. 4 Aluminum Lake.
Industry: It is widely used in the food industry to enhance the visual appeal of products.
将来の方向性
作用機序
Target of Action
Food Yellow No. 4 Aluminum Lake, also known as Tartrazine , is primarily used as a colorant . Its primary targets are the food, beverage, and cosmetic products to which it is added . It is used to enhance the visual appeal of these products by imparting a bright yellow color .
Mode of Action
As a colorant, Food Yellow No. 4 Aluminum Lake does not interact with biological targets in the way that a drug or enzyme would. Instead, it interacts with light, absorbing certain wavelengths and reflecting others. This interaction with light gives the compound its characteristic yellow color . When added to food, beverages, or cosmetics, it imparts this color to the product .
Action Environment
The action of Food Yellow No. 4 Aluminum Lake can be influenced by environmental factors such as pH . For example, it is brighter in acidic solution and yellow in alkaline solution . The stability of the compound can also be affected by exposure to light and heat, which can cause it to degrade and lose its color .
生化学分析
Biochemical Properties
FOOD YELLOW NO. 4 ALUMINUM LAKE plays a significant role in biochemical reactions, particularly in the food industry. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in metabolic pathways, such as those in the glycolysis and citric acid cycle. These interactions can affect the enzyme’s activity, either inhibiting or enhancing their function. Additionally, FOOD YELLOW NO. 4 ALUMINUM LAKE can bind to proteins, altering their structure and function, which can impact various cellular processes .
Cellular Effects
The effects of FOOD YELLOW NO. 4 ALUMINUM LAKE on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that FOOD YELLOW NO. 4 ALUMINUM LAKE can alter the expression of genes involved in oxidative stress response and inflammatory pathways. This can lead to changes in cellular metabolism, potentially causing oxidative damage and inflammation in cells .
Molecular Mechanism
At the molecular level, FOOD YELLOW NO. 4 ALUMINUM LAKE exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, FOOD YELLOW NO. 4 ALUMINUM LAKE can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FOOD YELLOW NO. 4 ALUMINUM LAKE can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to FOOD YELLOW NO. 4 ALUMINUM LAKE can lead to cumulative effects, such as increased oxidative stress and inflammation. Additionally, the compound’s stability can be affected by various factors, including pH, temperature, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of FOOD YELLOW NO. 4 ALUMINUM LAKE vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and organ function .
Metabolic Pathways
FOOD YELLOW NO. 4 ALUMINUM LAKE is involved in various metabolic pathways, including those related to its breakdown and elimination from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound. The interaction with these enzymes can affect metabolic flux and the levels of metabolites in the body. Additionally, FOOD YELLOW NO. 4 ALUMINUM LAKE can influence the activity of other metabolic enzymes, potentially altering overall metabolic processes .
Transport and Distribution
Within cells and tissues, FOOD YELLOW NO. 4 ALUMINUM LAKE is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can be influenced by factors such as its solubility, binding affinity to proteins, and the presence of other chemicals .
Subcellular Localization
The subcellular localization of FOOD YELLOW NO. 4 ALUMINUM LAKE can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in various cellular processes. This localization can influence the compound’s effects on cellular function and metabolism .
準備方法
Synthetic Routes and Reaction Conditions: : Food Yellow No. 4 Aluminum Lake is typically synthesized using aniline compounds as raw materials. The process involves a series of chemical reactions, including diazotization and coupling reactions, to form the final product .
Industrial Production Methods: : In industrial settings, aluminum lakes are prepared under aqueous conditions by reacting aluminum oxide with the coloring matter. The undried aluminum oxide is usually freshly prepared by reacting aluminum sulfate or aluminum chloride with sodium carbonate, sodium bicarbonate, or aqueous ammonia. After the lake formation, the product is filtered, washed with water, and dried .
化学反応の分析
Types of Reactions: : Food Yellow No. 4 Aluminum Lake undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, which may alter its color properties.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may produce amine derivatives .
類似化合物との比較
Similar Compounds
Food Yellow No. 5 Aluminum Lake:
Food Yellow No. 6 Aluminum Lake: Known as sunset yellow, it is used similarly to Food Yellow No. 4 Aluminum Lake but has a slightly different hue.
Food Red No. 40 Aluminum Lake: A synthetic red dye used in various food products.
Uniqueness: : Food Yellow No. 4 Aluminum Lake is unique due to its specific hue and solubility properties. Unlike some other dyes, it is brighter in acidic solutions and yellow in alkaline solutions, making it versatile for different food products .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for FOOD YELLOW NO. 4 ALUMINUM LAKE involves the reaction of a diazonium salt with a coupling component in the presence of aluminum hydroxide.", "Starting Materials": [ "4-aminoazobenzene", "Aluminum hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Diazotization: 4-aminoazobenzene is dissolved in sulfuric acid and cooled to 0-5°C. Sodium nitrite is added to the solution, followed by hydrochloric acid to maintain the pH at 2-3. The resulting diazonium salt is then isolated by filtration.", "Coupling: The diazonium salt is added to a solution of the coupling component in the presence of aluminum hydroxide. The pH is adjusted to 6-7 using sodium hydroxide. The resulting precipitate is filtered and washed with water.", "Drying: The precipitate is dried at a temperature of 60-70°C to obtain FOOD YELLOW NO. 4 ALUMINUM LAKE." ] } | |
CAS番号 |
12227-69-9 |
分子式 |
C12H12O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




